molecular formula C13H12N2O3S B2596175 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea CAS No. 1210761-46-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea

Cat. No.: B2596175
CAS No.: 1210761-46-8
M. Wt: 276.31
InChI Key: OOEYMJGLXIUFRV-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea is an organic compound that features both a benzodioxole and a thiophene moiety. These structural elements are often found in compounds with significant biological activity, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of a benzodioxole derivative with a thiophene derivative under specific conditions. One common method might involve the use of a coupling reagent to facilitate the formation of the urea linkage between the two components.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzodioxole and thiophene moieties.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole and thiophene moieties could play a role in binding to these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with the thiophene moiety in a different position.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-3-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea is unique due to the specific positioning of the thiophene moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-13(14-6-9-3-4-19-7-9)15-10-1-2-11-12(5-10)18-8-17-11/h1-5,7H,6,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEYMJGLXIUFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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